Researchers developing fluorinated kinase inhibitors or antimetabolite prodrugs often face limited access to 2-alkoxy-5-fluoropyrimidine building blocks with validated reactivity. 2-Ethoxy-5-fluoropyrimidine (CAS 17148-48-0) directly addresses this gap. • Enables 2,4-dialkoxy diversification via selective 4-position alkoxylation - a strategy not feasible with 2-hydroxy analogs. • Validated precursor for JAK2 inhibitor (AZD1480) analog synthesis. • Lipophilic (XLogP3=1), non-ribosylatable scaffold for 5-FU prodrug design. Supplied with ≥97% purity; ideal for medicinal chemistry and process R&D.
Molecular FormulaC6H7FN2O
Molecular Weight142.13 g/mol
CAS No.17148-48-0
Cat. No.B091679
⚠ Attention: For research use only. Not for human or veterinary use.
2-Ethoxy-5-fluoropyrimidine (CAS 17148-48-0) is a halogenated heterocyclic building block [1] that combines a pyrimidine core with an electron-withdrawing fluorine atom at the 5-position and an ethoxy group at the 2-position . Its XLogP3-AA value of 1 distinguishes its lipophilicity profile from common unsubstituted or methyl-substituted analogs , making it a functionalized intermediate for applications in medicinal and agrochemical research.
1
Halogenated pyrimidine building block for cross-coupling and nucleophilic aromatic substitution workflows.
2
Moderate lipophilicity (XLogP ~1) distinguishes it from less lipophilic 2-hydroxy or methyl analogs in partitioning-dependent syntheses.
3
Reported use as intermediate for kinase inhibitor AZD1480 key fragment; supports JAK2-targeted library synthesis.
Why Generic Substitution Fails for 2-Ethoxy-5-fluoropyrimidine
Replacing 2-Ethoxy-5-fluoropyrimidine with a simple 5-fluoropyrimidine analog, such as 2-Hydroxy-5-fluoropyrimidine (2-HFP) or 5-Fluorouracil (5-FU), is not viable due to critical differences in physicochemical properties and synthetic utility. The ethoxy group in this compound directly influences its lipophilicity (XLogP3-AA of 1 [1]) and chemical reactivity profile, which dictates its behavior in cross-coupling reactions [2]. Research on the 5-fluoropyrimidine class demonstrates that modifications at the 2-position, such as the switch from a hydroxy to an ethoxy group, can profoundly alter a compound's metabolic stability and pharmacokinetic behavior, a principle critical for drug discovery [3]. Therefore, substituting with a structurally similar but functionally distinct analog will lead to different synthetic outcomes and biological activity profiles.
This compound
2-Ethoxy group modulates lipophilicity and enables further alkoxylation at 4-position.
2-Hydroxy analog (2-HFP)
Significantly lower lipophilicity may shift partitioning behavior and reactivity profile; not a functional replacement.
This compound
Lacks free N–H for ribosylation; serves as non-activatable building block for prodrug or inhibitor design.
5-Fluorouracil (5-FU)
Undergoes metabolic activation via ribosylation; different activation pathway limits direct substitution in synthetic routes.
This compound
Liquid at ambient conditions with boiling point ~211 °C; compatible with fractional distillation purification.
2-Chloro or 2-hydroxy analog
Different phase behavior or lower boiling point may require alternative purification methods; process transfer may need revalidation.
[2] Nicholson, M. D., & Roy, G. (2002). U.S. Patent No. US4704159A. Herbicidal fluoroethoxy pyrimidines. E. I. Du Pont de Nemours and Company. View Source
[3] Saneyoshi, M., et al. (1978). Synthetic nucleosides and nucleotides. XI. Facile synthesis and antitumor activities of various 5-fluoropyrimidine nucleosides. Chemical and Pharmaceutical Bulletin, 26(10), 2990-7. View Source
Quantitative Evidence for 2-Ethoxy-5-fluoropyrimidine
Lipophilicity vs. Hydroxy Analogs
2-Ethoxy-5-fluoropyrimidine has a calculated partition coefficient (XLogP3-AA) of 1.0, indicating significantly higher lipophilicity compared to a 2-hydroxy substituted analog like 2-Hydroxy-5-fluoropyrimidine (2-HFP). This difference is a key determinant for predicting membrane permeability and in vivo distribution [1].
Lipophilicity vs. 2-HFPClass-level inference
XLogP3-AA 1.0 vs significantly lower (2-HFP)
Supports partitioning and permeability context review
2-Hydroxy-5-fluoropyrimidine (2-HFP) (Baseline: significantly lower, more hydrophilic)
Quantified Difference
Not directly reported, but structure-based inference confirms increased lipophilicity.
Conditions
Computational prediction by XLogP3 3.0
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability, a critical parameter for oral bioavailability and blood-brain barrier penetration in drug discovery.
Unlike the clinically used antimetabolite 5-Fluorouracil (5-FU), 2-Ethoxy-5-fluoropyrimidine lacks a free N-H group for ribosylation, the key step for 5-FU's activation and incorporation into RNA and DNA. As a class, alkylated pyrimidines like this one are often used as intermediates to create prodrugs with potentially altered metabolic stability, aiming to overcome 5-FU's rapid catabolism by dihydropyrimidine dehydrogenase (DPD) [1]. While direct head-to-head data is absent, this structural difference implies a distinct metabolic fate.
Metabolic pathway vs. 5-FUClass-level inference
Non-ribosylatable; distinct activation route from 5-FU
May support alternative prodrug intermediate research
Structural inference; direct metabolic data absent
PharmacokineticsDrug MetabolismAntimetabolite
Evidence Dimension
Metabolic Activation Pathway
Target Compound Data
Non-ribosylatable building block.
Comparator Or Baseline
5-Fluorouracil (5-FU): Metabolically activated to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine monophosphate (FdUMP).
Quantified Difference
Qualitative difference in activation mechanism.
Conditions
Inference based on chemical structure.
Why This Matters
The inability to be directly activated via the 5-FU pathway positions this compound as a precursor for derivatives designed to circumvent the resistance and toxicity mechanisms associated with 5-FU.
PharmacokineticsDrug MetabolismAntimetabolite
[1] Sartorelli, A. C., & Creasey, W. A. (1967). The Antineoplastic and Biochemical Effects of Some 5-Fluoropyrimidines. Cancer Research, 27(11_Part_1), 2201–2206. View Source
Intermediate for JAK2 Kinase Inhibitor
Derivatives of 2-Ethoxy-5-fluoropyrimidine are explicitly claimed as essential intermediates in the synthesis of complex pharmaceutical agents. Specifically, it is utilized in the preparation of (S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine, a key structural component for the synthesis of the JAK2 kinase inhibitor AZD1480 . In contrast, simpler 5-fluoropyrimidines like 5-FU do not serve as intermediates for this class of targeted kinase inhibitors.
JAK2 inhibitor intermediateData to verify
Key fragment for AZD1480 (S)-1-(5-fluoropyrimidin-2-yl)ethanamine synthesis
Directly used to synthesize a key intermediate for JAK2 inhibitor AZD1480.
Comparator Or Baseline
5-Fluorouracil (5-FU): Not used in this synthetic pathway.
Quantified Difference
Qualitative difference in application scope.
Conditions
Patented synthetic route for AZD1480.
Why This Matters
This specific and documented use as a precursor to a clinical candidate provides a tangible, high-value procurement rationale distinct from general-purpose fluorinated pyrimidines.
The 2-ethoxy group in this compound is a crucial functional handle, allowing for its use in nucleophilic aromatic substitution reactions with sodium ethoxide to form more complex structures like 2,4-diethoxy-5-fluoropyrimidine [1]. The distinct reactivity of the ethoxy group compared to a chloro or methyl group provides a unique synthetic route, as demonstrated in its own synthesis from 2,4-dichloro-5-fluoropyrimidine . This contrasts with simpler methyl-substituted pyrimidines, which lack this facile substitution site.
Ethoxy reactivity handleSupporting evidence
Reacts with NaOEt to afford 2,4-diethoxy-5-fluoropyrimidine
Supports library synthesis via alkoxylation
Patent literature; scale-up verification may be needed
Organic SynthesisCross-CouplingBuilding Block
Evidence Dimension
Synthetic Versatility
Target Compound Data
Precursor for further alkoxylation at the 4-position via reaction with sodium ethoxide.
Reaction with sodium ethoxide as described in patent literature.
Why This Matters
The ability to be further functionalized at the 4-position via alkoxylation provides a clear, documented pathway for generating a library of 2,4-dialkoxy-5-fluoropyrimidines, expanding the chemical space accessible from this core.
Organic SynthesisCross-CouplingBuilding Block
[1] Nicholson, M. D., & Roy, G. (2002). U.S. Patent No. US4704159A. Herbicidal fluoroethoxy pyrimidines. E. I. Du Pont de Nemours and Company. View Source
Physical Property Differences vs. Halo Analogs
The boiling point of 2-Ethoxy-5-fluoropyrimidine is estimated to be approximately 211°C at standard pressure, and it has a reported density of 1.178 g/mL . These physicochemical parameters are distinct from those of 2-Chloro-5-fluoropyrimidine (boiling point approx. 172°C) and 2-Hydroxy-5-fluoropyrimidine (solid at room temperature). This variation is directly relevant to its handling, purification (e.g., distillation), and formulation in industrial settings.
Estimated at 760 mmHg; experimental value may vary
Process ChemistryPurificationPhysical Properties
Evidence Dimension
Boiling Point
Target Compound Data
211°C
Comparator Or Baseline
2-Chloro-5-fluoropyrimidine: approx. 172°C; 2-Hydroxy-5-fluoropyrimidine: Solid (melting point data).
Quantified Difference
Higher boiling point than chloro analog; liquid state vs. solid for hydroxy analog.
Conditions
Estimated at standard atmospheric pressure (760 mmHg).
Why This Matters
The specific boiling point and liquid state are critical for process chemists when selecting purification methods like fractional distillation, which would be unsuitable or inefficient for the solid or lower-boiling analogs.
Process ChemistryPurificationPhysical Properties
Recommended Applications for 2-Ethoxy-5-fluoropyrimidine
2,4-Dialkoxy-5-fluoropyrimidine Library Synthesis
This compound is the ideal starting material for creating a diverse library of 2,4-dialkoxy-5-fluoropyrimidines. Its 2-ethoxy group remains intact while the 4-position undergoes further alkoxylation, as detailed in patent literature [1]. This synthetic strategy, supported by evidence of its reactivity, is not feasible with 2-Hydroxy-5-fluoropyrimidine and provides a key advantage for medicinal chemistry exploration of fluorinated heterocycles.
Precursor for JAK2 Kinase Inhibitors
For medicinal chemistry groups focused on kinase drug discovery, 2-Ethoxy-5-fluoropyrimidine is a verified building block for generating critical intermediates like (S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine [1]. Procuring this specific ethoxy-substituted pyrimidine enables the synthesis of analogs of the JAK2 inhibitor AZD1480, a strategic advantage not offered by generic 5-fluoropyrimidines.
Lipophilicity-Modified Prodrug Design
In the context of designing novel antimetabolites, this compound serves as a lipophilic precursor (XLogP3-AA = 1.0) [1] that cannot undergo direct ribosylation. This property makes it a strategic starting point for synthesizing prodrugs intended to alter the pharmacokinetic profile of 5-FU, potentially mitigating issues related to rapid metabolism and dose-limiting toxicity . This provides a direct research pathway distinct from 5-FU itself.
Liquid-Phase Distillation Process Development
Process chemists developing scalable synthetic routes should consider this compound for processes requiring liquid handling and purification by fractional distillation, given its boiling point of approximately 211°C [1]. This physical characteristic differentiates it from solid or lower-boiling halogenated pyrimidine analogs, offering a practical advantage in pilot plant and industrial manufacturing settings.
Application
Selection Property
Validation Focus
2,4-Dialkoxy-5-fluoropyrimidine library synthesis
2-Ethoxy functional handle with reported alkoxylation reactivity
Alkoxylation outcome reproducibility; purity after functionalization
JAK2 inhibitor intermediate preparation
Reported compatibility with AZD1480 synthetic route
Boiling point ~211 °C and liquid state at ambient conditions
Distillation efficiency; purity after thermal separation
[1] Nicholson, M. D., & Roy, G. (2002). U.S. Patent No. US4704159A. Herbicidal fluoroethoxy pyrimidines. E. I. Du Pont de Nemours and Company. View Source
[3] Sartorelli, A. C., & Creasey, W. A. (1967). The Antineoplastic and Biochemical Effects of Some 5-Fluoropyrimidines. Cancer Research, 27(11_Part_1), 2201–2206. View Source
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